molecular formula C24H24N4O2S B15192689 N-(2,1,3-benzothiadiazol-4-yl)-N-[1-(2-phenylethyl)piperidin-4-yl]furan-3-carboxamide CAS No. 117523-46-3

N-(2,1,3-benzothiadiazol-4-yl)-N-[1-(2-phenylethyl)piperidin-4-yl]furan-3-carboxamide

Cat. No.: B15192689
CAS No.: 117523-46-3
M. Wt: 432.5 g/mol
InChI Key: GQXSRXVMAXBIJK-UHFFFAOYSA-N
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Description

N-(2,1,3-benzothiadiazol-4-yl)-N-[1-(2-phenylethyl)piperidin-4-yl]furan-3-carboxamide is a complex organic compound that belongs to the class of benzothiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-N-[1-(2-phenylethyl)piperidin-4-yl]furan-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the benzothiadiazole core, followed by the introduction of the furan-3-carboxamide moiety and the piperidin-4-yl group. Common reagents used in these reactions include:

    Benzothiadiazole derivatives: These can be synthesized from o-phenylenediamine and sulfur sources.

    Furan-3-carboxylic acid: This can be coupled with amines using coupling agents like EDCI or DCC.

    Piperidine derivatives: These can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques, continuous flow reactors, and advanced purification methods like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-4-yl)-N-[1-(2-phenylethyl)piperidin-4-yl]furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Coupling agents: EDCI, DCC.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Medicinal Chemistry: The compound may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

    Materials Science: Benzothiadiazole derivatives are known for their electronic properties and can be used in the development of organic semiconductors and photovoltaic materials.

    Biology: The compound may be used as a probe or ligand in biological assays to study protein-ligand interactions.

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-N-[1-(2-phenylethyl)piperidin-4-yl]furan-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2,1,3-benzothiadiazol-4-yl)-N-[1-(2-phenylethyl)piperidin-4-yl]furan-3-carboxamide: can be compared with other benzothiadiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the combination of the benzothiadiazole core with the furan-3-carboxamide and piperidin-4-yl groups. These features may confer unique biological activities and physicochemical properties, making it a valuable compound for research and development.

Properties

CAS No.

117523-46-3

Molecular Formula

C24H24N4O2S

Molecular Weight

432.5 g/mol

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-N-[1-(2-phenylethyl)piperidin-4-yl]furan-3-carboxamide

InChI

InChI=1S/C24H24N4O2S/c29-24(19-12-16-30-17-19)28(22-8-4-7-21-23(22)26-31-25-21)20-10-14-27(15-11-20)13-9-18-5-2-1-3-6-18/h1-8,12,16-17,20H,9-11,13-15H2

InChI Key

GQXSRXVMAXBIJK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N(C2=CC=CC3=NSN=C32)C(=O)C4=COC=C4)CCC5=CC=CC=C5

Origin of Product

United States

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